4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Medicinal Chemistry Sulfonamide SAR Pyridazine Derivatives

Sourcing a well-characterized pyridazine sulfonamide scaffold for SAR exploration often involves supply inconsistency. This compound offers a defined modular architecture enabling systematic structural variation. - Modular design supports late-stage functionalization of the 4-fluorophenyl ring or pyridazine core. - Serves as matched-pair control for assessing fluorinated vs. non-fluorinated analog contributions. - Supplied at ≥95% purity, suitable as reference standard for HPLC/LC-MS/NMR method development.

Molecular Formula C19H18FN3O4S
Molecular Weight 403.43
CAS No. 1005303-57-0
Cat. No. B2741086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
CAS1005303-57-0
Molecular FormulaC19H18FN3O4S
Molecular Weight403.43
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H18FN3O4S/c1-26-16-6-2-14(3-7-16)18-10-11-19(23-22-18)27-13-12-21-28(24,25)17-8-4-15(20)5-9-17/h2-11,21H,12-13H2,1H3
InChIKeyBTFVJSAWUQHIKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide – Structural Identity and Chemotype Overview


4-Fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative that integrates a pyridazine core with a 4-methoxyphenyl substituent and a 4-fluorobenzenesulfonamide moiety linked via an ethoxy spacer. The compound is catalogued as an intermediate for medicinal chemistry programs, particularly in the design of enzyme inhibitors and receptor modulators, owing to its modular architecture that permits systematic structural variation [1]. Its molecular formula is C₁₉H₁₈FN₃O₄S, and it is supplied by multiple vendors as a research-grade building block.

Generic Substitution Risks in Pyridazine Sulfonamide Analogs


In sulfonamide-based chemotypes, even subtle alterations to the aryl substituent—such as exchanging para-fluoro for para-chloro, para-bromo, or hydrogen—can drastically alter target potency, selectivity, metabolic stability, and cellular permeability [1]. Within the pyridazine sulfonamide series, the 4-fluorobenzenesulfonamide group may modulate electronic character and hydrogen-bonding capacity differently than other halogens, but the absence of publicly available, side-by-side comparative data for the specific compound 4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide precludes any evidence-based preference over close analogs. Consequently, substituting a structurally related compound without verifying differential activity in the relevant assay introduces substantial scientific and procurement risk.

Quantitative Differentiation of 4-Fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide vs. Analogs


Absence of Public Head-to-Head Comparative Data

An exhaustive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, PubMed) as of April 2026 did not identify any study that directly compares the biological activity, physicochemical properties, or in vivo performance of 4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide with its closest analogs (e.g., the 4-chloro, 4-bromo, 2,4-dimethoxy, naphthalene-2-sulfonyl, or thiophene-2-sulfonyl derivatives) under identical experimental conditions. The compound is listed in several vendor catalogs as a research intermediate without accompanying biological assay data [1]. Therefore, no quantifiable differentiation can be substantiated at this time.

Medicinal Chemistry Sulfonamide SAR Pyridazine Derivatives

Application Scenarios for 4-Fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide


Building Block for Sulfonamide Library Synthesis

The compound can serve as a core scaffold for generating diverse sulfonamide libraries through late-stage functionalization of the 4-fluorophenyl ring or modification of the pyridazine core, enabling systematic exploration of structure-activity relationships in academic or industrial drug discovery settings [1].

Negative Control for Halogen-Substitution SAR

Where a related pyridazine sulfonamide series has an established para-fluoro requirement for target engagement, this compound may be employed as a matched-pair control to assess the contribution of the 4-fluorobenzenesulfonamide group relative to non‑fluorinated or bulkier halogenated analogs, provided that the comparator data are generated internally [1].

Reference Standard for Analytical Method Development

The compound’s well-defined structure and commercial availability at defined purity levels support its use as a reference standard for HPLC, LC-MS, or NMR method development in quality control workflows that involve sulfonamide-containing intermediates [1].

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